beta-Funaltrexamine
Description
Historical Context of Discovery and Early Characterization
The journey of beta-funaltrexamine began with its synthesis and initial characterization as a naltrexone (B1662487) derivative. wikipedia.org The pioneering work of Portoghese and his colleagues in the early 1980s led to the development of this novel compound. caymanchem.comnih.gov Their research aimed to create affinity labels that could selectively and irreversibly block specific opioid receptor types, a goal that was realized with the synthesis of β-FNA and its analogues. nih.govacs.org
Early studies in preparations like the mouse vas deferens revealed that β-FNA possessed a dualistic nature. nih.govsemanticscholar.org It was found to act as a selective and irreversible antagonist at the mu (μ)-opioid receptor, while also demonstrating a reversible agonist action at the kappa (κ)-opioid receptor. nih.govsemanticscholar.orgnih.gov This initial characterization laid the groundwork for its use as a tool to differentiate between opioid receptor functions.
Significance as a Molecular Probe in Neuropharmacology
The true significance of this compound lies in its utility as a molecular probe to investigate the intricacies of opioid receptor systems. ontosight.ai Its ability to irreversibly bind to the μ-opioid receptor has made it an invaluable tool for researchers. wikipedia.orgontosight.ai This covalent binding effectively "silences" the μ-receptor, allowing scientists to study the physiological and behavioral effects mediated by other opioid receptors, such as the delta (δ) and kappa (κ) receptors, without the confounding influence of μ-receptor activation. nih.govsemanticscholar.orgontosight.ai
This selective antagonism has been instrumental in elucidating the specific roles of the μ-opioid receptor in various processes. ontosight.ai For instance, β-FNA has been used to study the involvement of μ-receptors in pain modulation, the development of tolerance to opioid analgesics, and the regulation of emotional responses. ontosight.ai Furthermore, its use was critical in the effort to create the first crystal structure of the μ-opioid receptor, providing unprecedented insight into its molecular architecture. wikipedia.orgfrontiersin.org The compound's ability to differentiate the effects of opioids with varying efficacies at the μ-opioid receptor has also been a significant contribution to the field. nih.gov
Evolution of Understanding its Complex Pharmacological Profile
Over time, the scientific understanding of this compound's pharmacological profile has become more nuanced. While its primary actions are as a μ-opioid receptor irreversible antagonist and a κ-opioid receptor reversible agonist, further research has revealed additional complexities. wikipedia.orgnih.govnih.gov
Studies have shown that β-FNA's irreversible antagonism at the μ-receptor is a two-step process, involving initial reversible binding followed by the formation of a covalent bond. nih.gov The specific site of this covalent attachment has been identified as the lysine (B10760008) residue at position 233 of the μ-opioid receptor. nih.gov
Research Findings on this compound
| Property | Finding | Source(s) |
| Primary Action | Irreversible antagonist at the μ-opioid receptor. | wikipedia.orgontosight.ai |
| Secondary Action | Reversible agonist at the κ-opioid receptor. | wikipedia.orgnih.gov |
| Selectivity | Selective for μ-opioid receptors over δ-opioid receptors. | wikipedia.orgcaymanchem.com |
| Mechanism of Irreversible Antagonism | Covalently binds to the lysine residue at position 233 of the μ-opioid receptor. | nih.gov |
| Binding Kinetics | Involves a two-step process of reversible binding followed by irreversible covalent bonding. | nih.gov |
| Non-Opioid Actions | Can inhibit NF-κB signaling and chemokine expression independent of μ-opioid receptor interaction. | nih.gov |
| Utility in Structural Biology | Used to create the first crystal structure of the μ-opioid receptor. | wikipedia.orgfrontiersin.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
72782-05-9 |
|---|---|
Molecular Formula |
C25H30N2O6 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C25H30N2O6/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29)/b7-6+/t16-,18-,23+,24+,25-/m1/s1 |
InChI Key |
PQKHESYTSKMWFP-WZJCLRDWSA-N |
SMILES |
COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O |
Canonical SMILES |
COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Synonyms |
eta-FNA beta-funaltrexamine beta-funaltrexamine monohydrochloride, (E)-isomer naltrexone fumarate methyl este |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Synthetic Pathways from Precursor Compounds (e.g., Naltrexone)
The primary precursor for the synthesis of beta-funaltrexamine is the non-selective opioid antagonist naltrexone (B1662487). wikipedia.orgnii.ac.jp The synthesis is a multi-step process that hinges on the stereospecific introduction of an amine group at the 6β-position of the morphinan (B1239233) skeleton, followed by acylation.
Conversion of Naltrexone to β-Naltrexamine : The foundational step is the conversion of naltrexone to its 6β-amino derivative, β-naltrexamine. This transformation is achieved stereospecifically, ensuring the correct orientation of the substituent at the C6 position, which is crucial for its subsequent interaction with the opioid receptor. elifesciences.org
Acylation to form β-FNA : The resulting β-naltrexamine is then acylated. Specifically, the 6β-amino group is reacted with a derivative of fumaric acid, such as trans-3-(methoxycarbonyl)acroyl chloride, to attach the fumaramate moiety. acs.org This yields this compound. A described method details a two-step reductive amination-acylation process to achieve this transformation from the naltrexone precursor. nih.gov
This synthetic route highlights the transformation of a reversible antagonist (naltrexone) into an irreversible one (β-FNA) through the introduction of a reactive electrophilic group.
Chemical Derivatization and Analogue Design
The structure of β-FNA has served as a template for the design and synthesis of a wide array of analogues. nih.govnih.gov These chemical derivatizations are aimed at exploring the structure-activity relationships (SAR) of opioid ligands, mapping the receptor binding pocket, and developing tools with novel pharmacological profiles.
A key feature of β-FNA is the electrophilic fumaramate group, which acts as a Michael acceptor, enabling it to form a covalent bond with a nucleophilic residue (specifically Lys233) in the MOR binding site. oaepublish.comresearchgate.net Researchers have synthesized a series of β-FNA analogues by replacing the fumaramate group with other electrophilic moieties to investigate how this change affects receptor affinity and irreversible binding. nih.gov
These studies have shown that while several analogues with different electrophilic groups can act as irreversible antagonists, the degree of covalent binding is not solely dependent on the intrinsic chemical reactivity of the electrophile. nih.gov The spatial positioning of the reactive group relative to the receptor's nucleophile is also critical. nih.gov For instance, the maleimidoacetamide analogue of β-FNA displayed significantly greater irreversible μ-antagonism in the mouse vas deferens compared to the guinea pig ileum, suggesting it can differentiate between μ-receptor subtypes present in different tissues. nih.gov
| Analogue Type | Electrophilic Moiety | Observed Activity |
| β-FNA | Fumaramate | Irreversible μ-antagonist, reversible κ-agonist wikipedia.orgnih.gov |
| Analogue 6 | Propiolamide | Irreversible mixed agonist-antagonist (μ and κ) nih.gov |
| Analogue 8 | Maleimidoacetamide | Irreversible μ-antagonist with tissue-dependent selectivity nih.gov |
| β-Chlornaltrexamine Analogues | Nitrogen Mustard | Irreversible opioid receptor blocker nih.gov |
This table summarizes select examples of β-FNA analogues with varied electrophilic groups and their reported activities.
To understand the role of the N-cyclopropylmethyl group in β-FNA's activity, its N-methyl analogues have been synthesized and studied. acs.orgnih.gov The synthesis involves converting the corresponding N-methylamino intermediates to the final amide products by reacting them with trans-3-(methoxycarbonyl)acroyl chloride. acs.org
Pharmacological evaluation of these N-methyl analogues revealed a dramatic shift in activity. Unlike β-FNA, which is an irreversible antagonist, N-methyl-β-funaltrexamine is a potent, reversible opioid agonist and completely lacks the irreversible antagonist activity. acs.orgnih.gov This finding suggests that the N-substituent on the morphinan skeleton is critical for defining the functional activity profile. mdpi.com The inability of the N-methyl analogue to act as an irreversible antagonist is thought to be due to adverse effects on both the initial receptor binding and the subsequent covalent reaction with the receptor. nih.gov
| Compound | N-Substituent | Primary Activity at μ-Receptor | Binding Type |
| This compound (β-FNA) | Cyclopropylmethyl | Antagonist nih.gov | Irreversible nih.gov |
| N-Methyl-β-funaltrexamine | Methyl | Agonist acs.orgnih.gov | Reversible acs.orgnih.gov |
This table compares the activity profiles of β-FNA and its N-methyl analogue, highlighting the critical role of the N-substituent.
Fluorescent ligands are invaluable tools for visualizing receptors in living cells. elifesciences.orgnih.gov While β-FNA itself is not fluorescent, its structure and that of its parent compound, β-naltrexamine, have been used as scaffolds to develop such probes. elifesciences.orgnih.govresearchgate.net
A primary challenge is that attaching a bulky fluorophore can diminish the ligand's affinity and selectivity. elifesciences.orgnih.gov To overcome this, several strategies have been employed:
Fluorogenic Probes : One approach involved creating a derivative of β-FNA with an o-phthalaldehyde (B127526) (OPA) moiety. nih.govd-nb.info This compound is not fluorescent on its own but becomes fluorescent upon covalently cross-linking with nearby lysine (B10760008) and cysteine residues on the receptor, effectively "reporting" its binding. nih.gov
Conjugation with Linkers : A more common strategy involves attaching a fluorophore (like BODIPY or Cy5) to the β-naltrexamine scaffold using a linker. nih.govresearchgate.net The introduction of amino acid-based linkers has been shown to improve receptor binding affinity and the imaging properties of the fluorescent ligand. researchgate.netnottingham.ac.uk A series of BODIPY 630/650-containing fluorescent ligands based on β-naltrexamine were found to possess high, sub-nanomolar binding affinities for the MOR. researchgate.netnottingham.ac.uk
Ligand-Directed Chemistry : A newer method uses a naltrexamine-acylimidazole (NAI) probe. elifesciences.orgelifesciences.org Here, the high-affinity naltrexamine portion guides the probe to the receptor, where the reactive acylimidazole group can then attach a fluorescent dye to the receptor protein. elifesciences.orgelifesciences.org
N-Methyl Analogues and Their Activity Profile
Radiosynthesis of Labeled this compound for Receptor Binding Investigations
Radiolabeled ligands are essential for quantitative receptor binding assays. To facilitate these studies, a tritiated version of β-FNA has been synthesized. nih.gov The synthesis of [15, 16-³H]this compound starts with high-specific-activity [15, 16-³H]naltrexone. nih.govresearchgate.net
The radiosynthesis follows a similar path to the non-radioactive version, employing a two-step reductive amination-acylation process. nih.gov A modified version of a previously established route is used, substituting the standard naltrexone with its tritiated counterpart at the beginning of the synthesis. researchgate.net The resulting [³H]β-FNA has been used to specifically label the μ-opioid receptor, enabling detailed kinetic studies of its irreversible binding. researchgate.netresearchgate.netnih.gov
Opioid Receptor Pharmacodynamics and Binding Kinetics
Mu-Opioid Receptor (MOR) Interactions
The primary and most notable action of β-FNA is its selective and irreversible antagonism at the mu-opioid receptor. oaepublish.comwikipedia.org This property has been instrumental in elucidating the function of MORs in various physiological and pathological processes. ontosight.ai
Irreversible Antagonism and Covalent Binding Mechanism
Beta-FNA functions as an alkylating agent, forming a covalent bond with the mu-opioid receptor, which results in its irreversible antagonism. oaepublish.comnih.gov This irreversible binding prevents both endogenous and exogenous opioids from activating the receptor. ontosight.ai The formation of this covalent bond is a key feature that distinguishes β-FNA from reversible antagonists. ontosight.ai
Research has pinpointed a specific amino acid residue within the mu-opioid receptor as the site of covalent attachment for β-FNA. nih.gov Through site-directed mutagenesis studies, Lysine (B10760008) 233 (Lys233) in the fifth transmembrane domain of the rat MOR was identified as the crucial residue for this irreversible interaction. nih.gov Mutation of Lys233 to other amino acids, such as alanine, arginine, histidine, or leucine, completely abolished the covalent binding of [3H]β-FNA, even though the mutant receptors could still bind β-FNA reversibly with high affinity. nih.govresearchgate.net This finding has been fundamental for molecular modeling of how morphinan-based ligands interact with the mu-opioid receptor. nih.gov While Lys233 is the primary attachment point, other residues are also necessary for optimal covalent binding. nih.gov
The interaction between β-FNA and the mu-opioid receptor is not a simple one-step process. It is characterized by a two-step binding model. nih.gov In the initial step, β-FNA binds to the receptor in a reversible manner, forming a temporary ligand-receptor complex. nih.gov This is then followed by the second, irreversible step, where the covalent bond is formed through alkylation of the receptor. nih.gov Kinetic studies have shown that a significant portion of the reversibly bound complex dissociates rather than proceeding to the irreversible stage. nih.gov This two-step process, involving an initial reversible association before covalent attachment, has been supported by both in vitro bioassays and binding studies. nih.gov
Identification of Key Amino Acid Residues (e.g., Lys233)
Selectivity Profile Against Other Opioid Receptor Subtypes (Delta, Kappa, Nociceptin/Orphanin FQ Receptor)
Beta-FNA exhibits a notable selectivity for the mu-opioid receptor. wikipedia.org While it potently and irreversibly antagonizes the MOR, its effects on other opioid receptor subtypes are different. oaepublish.com At low concentrations (less than 10 nM), [3H]β-FNA covalently binds to mu receptors but not to delta (DOR) or kappa (KOR) opioid receptors in brain membranes. nih.gov However, β-FNA also displays reversible agonist activity at the kappa-opioid receptor. oaepublish.comwikipedia.org This dual activity, irreversible MOR antagonism and reversible KOR agonism, has been characterized in both in vitro and in vivo studies. nih.gov Its affinity for the delta-opioid receptor is considerably lower. caymanchem.com The selectivity of β-FNA for the MOR over other opioid receptors has made it a valuable tool for differentiating receptor-specific effects. nih.gov There is no significant interaction with the nociceptin/orphanin FQ receptor. sigmaaldrich.com
Interactive Data Table: Binding Affinity of beta-Funaltrexamine
| Receptor Subtype | Binding Affinity (Ki) | Nature of Interaction |
|---|---|---|
| Mu (μ) | 0.3 nM caymanchem.com | Irreversible Antagonist oaepublish.comwikipedia.org |
| Kappa (κ) | 0.2 nM caymanchem.com | Reversible Agonist oaepublish.comwikipedia.org |
| Delta (δ) | 12.8 nM caymanchem.com | Weak Antagonist caymanchem.com |
Impact on MOR Conformational States and Crystal Structure Elucidation
The unique covalent binding of β-FNA to the mu-opioid receptor has been pivotal in structural biology. It was used to create the first crystal structure of the MOR. wikipedia.orgvt.edu This structure, with β-FNA covalently bound, has provided an invaluable model of the receptor in an inactive conformation. plos.orgpnas.org By comparing the β-FNA-bound structure with agonist-bound structures, researchers have been able to infer agonist-induced conformational changes associated with receptor activation. plos.org For example, the morphinan (B1239233) scaffold of the agonist BU72 binds in a similar orientation to β-FNA, but subtle differences in the binding pocket distinguish the active and inactive states. researchgate.net The crystal structure has also been instrumental in virtual screening for novel MOR ligands and in understanding the molecular determinants of ligand recognition. researchgate.net
Effects on MOR Downregulation and Upregulation Mechanisms (e.g., in comparison to reversible antagonists)
Chronic exposure to opioids can lead to adaptive changes in receptor density. Long-term or high-dose opioid use can cause downregulation of MOR gene expression, resulting in a reduced number of receptors on the cell surface. wikipedia.org Studies using β-FNA to irreversibly inactivate a population of MORs have provided insights into receptor dynamics. Following administration of β-FNA, a decrease in the number of MOR binding sites is observed, an effect that can persist for many days. nih.gov Interestingly, the functional recovery of opioid effects can occur before the total number of receptors returns to baseline, suggesting that the recovery process is more complex than simply the synthesis of new receptors. nih.gov This contrasts with the more transient desensitization induced by reversible antagonists and other regulatory proteins. wikipedia.org
Kappa-Opioid Receptor (KOR) Interactions
Reversible Agonism Profile
This compound exhibits a distinct interaction with the kappa-opioid receptor (KOR), acting as a reversible agonist. nih.govwikipedia.orgoaepublish.com This activity is characterized by its ability to initiate a response at the KOR, which is then followed by its more widely known irreversible antagonism at the mu-opioid receptor (MOR). nih.govoaepublish.comresearchgate.net In vitro studies using guinea pig ileum preparations have demonstrated this initial, reversible agonism. acs.org The agonist activity of β-FNA at the KOR is reported to be at least 300-fold more selective over its activity at the MOR in this particular assay. acs.org
In functional assays, β-FNA has been shown to be a full agonist at the human KOR (hKOR), with a potency comparable to the standard KOR agonist U69,593. acs.org Specifically, the EC50 value for β-FNA at the hKOR was determined to be 2.4 ± 0.8 nM, while U69,593 had an EC50 of 2.0 ± 0.3 nM. acs.org This agonism at the KOR is a key feature of β-FNA's pharmacological profile, distinguishing it from other opioid antagonists. acs.orgacs.org
Functional Consequences of KOR Agonism in Preclinical Models
The KOR agonist properties of β-FNA translate to observable functional effects in preclinical models. In vivo studies have shown that β-FNA can produce analgesic effects that are mediated by KORs. wikipedia.orgnih.gov For instance, when administered spinally in mice, β-FNA induces a long-lasting analgesic response. nih.gov This effect is consistent with the known role of KOR activation in modulating pain pathways.
Furthermore, the KOR-mediated effects of β-FNA can be blocked by selective KOR antagonists. researchgate.net For example, the analgesic and motor-suppressive effects of higher doses of KOR agonists are prevented by nor-binaltorphimine (nor-BNI), a selective KOR antagonist. researchgate.net However, it is noteworthy that lower, subanalgesic doses of some KOR agonists can lead to increased motor activity, an effect that is not blocked by nor-BNI but is sensitive to naloxone. researchgate.net In studies examining opioid-induced feeding behaviors, intracerebroventricular injection of β-FNA did not affect the feeding stimulated by the KOR agonist U-50,488H, further highlighting the complexity of its functional profile. nih.gov
Delta-Opioid Receptor (DOR) Interactions
Affinity and Selectivity Profile
This compound demonstrates a lower affinity for the delta-opioid receptor (DOR) compared to its affinity for the mu- and kappa-opioid receptors. wikipedia.orgcaymanchem.com This selectivity is a crucial aspect of its utility as a research tool. In binding assays, β-FNA is selective for the MOR over the DOR. wikipedia.org
The binding affinity of β-FNA for the DOR has been quantified in various studies. One report indicates a Ki value of 12.8 nM for the δ-opioid receptor. caymanchem.com Another study found that the Ki value for naltrindole (B39905), a selective DOR antagonist, was 190,000-fold lower than that of HAGD, a novel multi-target opioid agonist, while the Ki for β-FNA at the MOR was 7.0-fold lower than HAGD, illustrating the relative selectivities of these compounds. mdpi.com In competitive binding studies, β-FNA's irreversible binding to the cloned rat mu-opioid receptor was potently inhibited by a mu-selective ligand (CTAP), but not by a delta-selective ligand (ICI174,864) or a kappa-selective ligand (U50,488H), further confirming its selectivity for the mu receptor over the delta and kappa receptors in this context. nih.gov
Binding Kinetics and Dissociation Characteristics
The interaction of β-FNA with opioid receptors, particularly the mu-opioid receptor, involves a two-step process: an initial reversible binding followed by the formation of a covalent, irreversible bond. nih.gov
Time-Course of Irreversible Binding
The irreversible binding of β-FNA to the mu-opioid receptor is a time- and concentration-dependent process. nih.govnih.gov Studies using [3H]beta-FNA have shown that at 25°C, the rate of formation of the irreversible complex increases with concentration, reaching a saturation point at approximately 2 nM. nih.gov This indicates that there is a rate-limiting step in the formation of the covalent bond. nih.gov
At lower temperatures (10°C) and low concentrations of [3H]beta-FNA (less than 1 nM), significant reversible binding occurs before any detectable irreversible complex is formed. nih.gov This observation supports the two-step model of interaction. nih.gov Kinetic analysis has revealed that the rate of dissociation of the reversible complex (k-1) is at least five times greater than the rate of formation of the irreversible complex (k2). nih.gov This suggests that the majority of the initially formed reversible complexes dissociate rather than proceeding to form a covalent bond. nih.gov This finding is consistent with observations that only a portion of the total binding of β-FNA to mu-opioid receptors is irreversible. nih.gov
The irreversible nature of β-FNA's binding to the mu-opioid receptor is due to the alkylation of a specific lysine residue (Lys233) within the receptor. nih.govresearchgate.net This covalent modification leads to a long-lasting antagonism at the MOR. nih.gov
Influence of Environmental Factors on Binding Parameters (e.g., NaCl, temperature)
Influence of Temperature:
Studies on the kinetics of [³H]β-FNA binding to µ-opioid receptors have demonstrated a strong temperature dependence. nih.gov An increase in incubation temperature from 10°C to 37°C was found to substantially increase the values of the association rate constant (k+1), the dissociation rate constant (k-1) of the initial reversible complex, and the rate constant for the formation of the irreversible covalent bond (k2). nih.gov However, this temperature change did not significantly affect the equilibrium dissociation constant (Kd) of the initial reversible binding step. nih.gov This suggests that higher temperatures facilitate both the initial binding and the subsequent alkylation step without altering the initial affinity of the receptor for β-FNA. nih.gov Research on morphine's interaction with opioid receptors also supports that temperature can alter ligand affinity, noting that the affinity of morphine for µ-receptors reached an optimal value between 30–37°C. researchgate.net
Influence of Sodium Chloride (NaCl):
The presence of NaCl is another critical factor modulating the interaction of β-FNA with µ-opioid receptors. Research indicates that NaCl increases the irreversible binding of β-FNA. nih.gov This effect is thought to occur because sodium ions shift the equilibrium of the receptor towards a conformation that binds more readily with β-FNA. nih.gov In experiments conducted at 37°C, the absence of 200 mM NaCl resulted in a significant decrease in the kinetic parameters k+1, k-1, and k2, while the Kd remained unaffected. nih.gov Furthermore, studies on guinea-pig myenteric-plexus have shown that pretreatment with β-FNA in the presence of NaCl and Gpp(NH)p led to a marked reduction in µ-agonist binding, which was not observed when β-FNA was used in a simple Tris-HCl buffer. capes.gov.brnih.gov This highlights the importance of the ionic environment in enabling the alkylating action of β-FNA, particularly on low-affinity states of the µ-opioid receptor. capes.gov.brnih.gov
The interaction between β-FNA and the µ-opioid receptor is modeled as a two-step process: an initial, reversible binding event followed by the formation of an irreversible, covalent bond. nih.gov Under all tested conditions, the dissociation rate of the reversible complex (k-1) is substantially greater than the rate of irreversible bond formation (k2). nih.gov This indicates that the majority of the initially formed reversible ligand-receptor complexes dissociate rather than proceeding to form a covalent bond. nih.gov
Data Tables
Table 1: Effect of Temperature and NaCl on [³H]β-Funaltrexamine Kinetic Parameters at the µ-Opioid Receptor
This table summarizes the qualitative changes in the kinetic rate constants for β-FNA binding to µ-opioid receptors under different environmental conditions, as described in the literature. nih.gov
| Condition | k+1 (Association Rate) | k-1 (Dissociation Rate) | k2 (Irreversible Binding Rate) | Kd (Equilibrium Dissociation Constant) |
| Temperature Increase (10°C to 37°C) | Greatly Enhanced | Greatly Enhanced | Greatly Enhanced | No significant effect |
| Absence of 200 mM NaCl (at 37°C) | Significantly Decreased | Significantly Decreased | Significantly Decreased | No significant effect |
Molecular and Cellular Mechanisms Independent of Classical Opioid Receptors
Modulation of Inflammatory Signaling Pathways
Research indicates that β-FNA's anti-inflammatory properties stem from its interference with critical intracellular signaling cascades. nih.govmdpi.com The proposed mechanism for these non-opioid receptor-mediated effects is the potential for covalent modification of proteins within the NF-κB/MAPK signaling pathway due to β-FNA's alkylating capabilities. nih.govresearchgate.net
Beta-funaltrexamine has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In studies using normal human astrocytes, β-FNA decreased the levels of the activated NF-κB subunits, p50 and p65. nih.govnih.gov It also inhibited the phosphorylation of NF-κB p65, which is crucial for its activation, suggesting that the anti-inflammatory effects are at least partially due to reduced NF-κB activation. oaepublish.com Furthermore, β-FNA was found to inhibit the interleukin-1β (IL-1β)-induced activation of p38 MAPK by decreasing its phosphorylation in astrocytes. nih.govnih.gov The suppression of the NF-κB, AP-1, and cyclic AMP response element-binding protein pathways is associated with β-FNA's ability to reduce neuroinflammation. nih.gov
This compound effectively reduces the expression of several pro-inflammatory chemokines and cytokines. In human astrocytes, β-FNA inhibits the expression and release of CXCL10 (interferon-γ inducible protein-10) stimulated by IL-1β or tumor necrosis factor-alpha (TNF-α). nih.govnih.govnih.gov Interestingly, chronic exposure to β-FNA in normal human astrocytes showed a selective and more potent inhibition of IL-1β-induced CXCL10 production compared to acute treatment, while not significantly affecting the expression of CCL2 (monocyte chemoattractant protein-1) or IL-6. oaepublish.com However, in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, peripherally administered β-FNA significantly inhibited both CXCL10 and CCL2 expression in the brain. nih.gov In LPS-stimulated BV2 murine microglial cells, acute β-FNA treatment inhibited CCL2 expression but did not affect CXCL10 levels. okstatemedicalproceedings.comokstatemedicalproceedings.com
In rat neuron/glia cultures, β-FNA was also found to alleviate the production of neurotoxic cytokines, including TNF-α and IL-1β. mdpi.comnih.gov
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Cell Type/Model | Stimulant | Mediator | Effect of β-FNA | Reference |
| Normal Human Astrocytes | IL-1β | CXCL10 | Inhibition | nih.govoaepublish.com |
| Normal Human Astrocytes | IL-1β | CCL2 | No significant effect (chronic) | oaepublish.com |
| Normal Human Astrocytes | IL-1β | IL-6 | No significant effect (chronic) | oaepublish.com |
| Mouse Brain | LPS | CXCL10 | Inhibition | nih.gov |
| Mouse Brain | LPS | CCL2 | Inhibition | nih.gov |
| BV2 Murine Microglial Cells | LPS | CCL2 | Inhibition | okstatemedicalproceedings.com |
| BV2 Murine Microglial Cells | LPS | CXCL10 | No effect | okstatemedicalproceedings.com |
| Rat Neuron/Glia Cultures | LPS/IFN-γ | TNF-α | Decrease | mdpi.comnih.gov |
| Rat Neuron/Glia Cultures | LPS/IFN-γ | IL-1β | Decrease | mdpi.comnih.gov |
This compound appears to interfere with the ubiquitination process, a key regulatory mechanism in inflammatory signaling. The compound was found to significantly inhibit the IL-1β-induced expression of A20, a ubiquitin-editing enzyme that negatively regulates NF-κB signaling. nih.govnih.gov This suggests that β-FNA's anti-inflammatory action may be partly due to its interference with the ubiquitination patterns of signaling molecules in the IL-1 receptor pathway. nih.gov Further supporting this, the inhibition of the ubiquitin-activating enzyme E1 with an inhibitor called PYR41 also led to a decrease in CXCL10 release, similar to the effect of β-FNA. nih.govnih.gov The potential for β-FNA to alkylate lysine (B10760008) residues on signaling proteins within the NF-κB pathway is a proposed mechanism for this interference. oaepublish.com
This compound has been demonstrated to inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide during neuroinflammation. In human A172 astroglial cells stimulated with a pro-inflammatory cytokine mixture, β-FNA dose-dependently inhibited iNOS expression. nih.govunl.edunih.gov This inhibition occurs at the transcriptional or pre-transcriptional level, as evidenced by a significant decrease in NOS2 messenger RNA (mRNA) expression. nih.govunl.edunih.gov This action of β-FNA is considered a novel anti-inflammatory mechanism that could be beneficial in treating brain pathologies associated with neuroinflammation. nih.govunl.edu
Interference with Ubiquitination Regulation
Impact on Glial Cell Activation and Polarization
This compound influences the activation and phenotypic polarization of glial cells, particularly microglia, which are the resident immune cells of the central nervous system.
Microglia can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. okstatemedicalproceedings.com this compound has been shown to shift the polarization of microglia from the pro-inflammatory M1 state towards the anti-inflammatory M2 phenotype. mdpi.comnih.gov In rat neuron/glia cultures stimulated with LPS and interferon-gamma (IFN-γ), β-FNA treatment led to a decrease in markers associated with the M1 phenotype and an increase in markers of the M2 phenotype, such as CD163 and arginase 1. mdpi.comnih.gov This shift in polarization is a key component of β-FNA's anti-inflammatory and neuroprotective effects. nih.gov In BV2 murine microglial cells, while LPS treatment induced a shift to the amoeboid M1-like phenotype, co-treatment with β-FNA resulted in an intermediate phenotype, suggesting a dampening of the full pro-inflammatory activation. okstatemedicalproceedings.com
Effects on Astrocyte Inflammatory Responses
This compound (β-FNA) demonstrates notable anti-inflammatory properties within the central nervous system by directly modulating astrocyte activity, independent of its classical mu-opioid receptor (MOR) antagonism. nih.govresearchgate.net Research indicates that β-FNA can suppress inflammatory signaling in human astrocytes, resulting in a decreased expression of pro-inflammatory cytokines and chemokines. nih.gov This action is crucial, as astrocytes are key players in initiating and propagating neuroinflammation. unl.edu
The anti-inflammatory effects of β-FNA in astrocytes are not reversed by other opioid antagonists like naltrexone (B1662487) or the MOR-selective antagonist CTAP, confirming that its mechanism is not mediated by classical opioid receptors. nih.govnih.gov Instead, its actions are thought to stem from its ability as an alkylating agent to interfere with key inflammatory signaling pathways. nih.govokstatemedicalproceedings.com
Detailed Research Findings:
Studies using various inflammatory stimuli, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNFα), and lipopolysaccharide (LPS), have elucidated the specific molecular targets of β-FNA in astrocytes. nih.govoaepublish.com
Inhibition of Chemokine Expression: β-FNA has been shown to potently inhibit the expression and release of the pro-inflammatory chemokine CXCL10 (interferon-γ inducible protein-10) in normal human astrocytes (NHA) and A172 astroglial cells. nih.govnih.gov This inhibition occurs at the transcriptional level. unl.edunih.gov While some studies show β-FNA also inhibits CCL2 expression in certain contexts, its effect on CXCL10 is more consistently reported in astrocytes. nih.govokstatemedicalproceedings.comoaepublish.com Interestingly, one study noted that chronic exposure to β-FNA made NHA more sensitive to its inhibitory effects on CXCL10 production, but it did not affect IL-6 or CCL2 production. oaepublish.com
Modulation of Signaling Pathways: The primary mechanism for β-FNA's anti-inflammatory action in astrocytes appears to be the disruption of the NF-κB and p38 MAPK signaling pathways. nih.govresearchgate.net
NF-κB Pathway: β-FNA reduces the activation of NF-κB by decreasing the levels of its activated subunits (p50 and p65) in the nucleus of stimulated astrocytes. nih.govnih.gov It also inhibits the expression of A20, a ubiquitin-editing enzyme that normally acts as a negative regulator of NF-κB signaling, suggesting a complex interaction with the ubiquitination process. nih.govnih.gov
p38 MAPK Pathway: β-FNA inhibits the IL-1β-induced activation of p38 MAPK, as evidenced by decreased phosphorylation of the kinase. nih.govnih.govnih.gov Since the p38 MAPK pathway can also activate transcription factors involved in inflammation, its inhibition by β-FNA is a key part of its anti-inflammatory effect. nih.gov
Inhibition of Inducible Nitric-oxide Synthase (iNOS): In human A172 astroglial cells stimulated with a cytokine mix (IFN-γ, TNF-α, and IL-1β), β-FNA dose-dependently inhibits the expression of iNOS, an enzyme involved in neuropathogenesis. unl.educore.ac.uk This inhibition was shown to be at the pre-transcriptional or transcriptional level, with a significant decrease in NOS2 messenger RNA. unl.educore.ac.uk
These findings highlight that β-FNA's effects on astrocytes are multifaceted, targeting several key nodes within the inflammatory cascade.
Interactive Data Table: Effects of β-Funaltrexamine on Astrocyte Inflammatory Markers
| Cell Type | Inflammatory Stimulus | Inhibited Marker | Signaling Pathway Implicated | Reference |
| Normal Human Astrocytes (NHA) | Interleukin-1β (IL-1β) | CXCL10, Phospho-p38, NF-κB (p50/p65) | NF-κB, p38 MAPK | nih.govnih.gov |
| Normal Human Astrocytes (NHA) | IFNγ + HIV-1 Tat | CXCL10, Phospho-p38 | p38 MAPK | nih.gov |
| Human A172 Astroglial Cells | Tumor Necrosis Factor-α (TNFα) | CXCL10, NF-κB p65 translocation | NF-κB | nih.gov |
| Human A172 Astroglial Cells | Cytokine Mixture (IFNγ, TNFα, IL-1β) | Inducible Nitric-oxide Synthase (iNOS) | NF-κB (presumed) | unl.educore.ac.uk |
| Normal Human Astrocytes (NHA) | Interleukin-1β (IL-1β) | CXCL10 (chronic exposure) | NF-κB p65 phosphorylation | oaepublish.com |
Opioid-Immune System Crosstalk Investigations
The interaction between the opioid and immune systems, often termed "opioid-immune crosstalk," is a critical area of research, and β-FNA serves as a unique tool in these investigations. nih.govmdpi.com Its value lies in its ability to help differentiate between classical, receptor-mediated opioid effects and non-classical, receptor-independent actions on immune cells. researchgate.netmdpi.com
The discovery that β-FNA's anti-inflammatory effects in astrocytes are not mediated by the mu-opioid receptor was a pivotal finding. nih.gov Studies showed that while the MOR agonist fentanyl could inhibit chemokine expression, this effect was not blocked by β-FNA or the general opioid antagonist naltrexone. nih.govnih.gov In fact, β-FNA itself was a more potent inhibitor than fentanyl, pointing to a separate mechanism of action. nih.govnih.gov This demonstrated that opioid compounds could modulate immune responses through pathways entirely separate from their traditional receptors.
Further investigations have explored β-FNA's interactions with other immune signaling systems:
Toll-Like Receptor 4 (TLR4): Evidence suggests that β-FNA can non-competitively inhibit Toll-like receptor 4 (TLR4) signaling in a MOR-independent manner. nih.govmdpi.com TLR4 is a key pattern recognition receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS). mdpi.com The ability of β-FNA to inhibit LPS-induced neuroinflammation in mice further supports its interaction with the TLR4 signaling cascade. nih.govmdpi.com This positions β-FNA as a compound that can bridge the opioid and innate immune signaling worlds.
Differentiating Immune Cell Responses: Research using β-FNA has also highlighted the cell-specific nature of opioid-immune crosstalk. While β-FNA effectively suppresses inflammatory responses in human astrocytes, it was found to be ineffective in C20 human microglial cells under acute exposure conditions. okstatemedicalproceedings.comoaepublish.com In contrast, it did show anti-inflammatory effects in BV2 murine microglial cells and in mixed neuron-glia cultures from rats. okstatemedicalproceedings.commdpi.com These differing results underscore the complexity of opioid-immune interactions, which can vary significantly between different cell types within the CNS.
Preclinical Research Paradigms and Experimental Findings
In Vitro Research Models
In vitro models have been instrumental in characterizing the molecular mechanisms of β-FNA. These systems, ranging from cultured cells to isolated tissues, allow for controlled investigation of its effects on specific cellular targets and signaling pathways.
Isolated Tissue Preparations (e.g., Guinea Pig Ileum, Mouse Vas Deferens)
Classic pharmacological preparations, such as the electrically stimulated guinea pig ileum (GPI) and mouse vas deferens (MVD), have been fundamental in characterizing the dual activity of β-FNA. researchgate.netkuleuven.be The GPI preparation is rich in mu- and kappa-opioid receptors, while the MVD primarily expresses mu- and delta-opioid receptors.
In the guinea pig ileum, β-FNA demonstrates a complex pharmacological profile. It initially acts as a reversible agonist, an effect mediated by kappa-opioid receptors. acs.orgresearchgate.net Following this initial agonism, it produces a long-lasting, irreversible antagonism of mu-opioid receptor agonists like morphine and DAGO. acs.orgresearchgate.netsemanticscholar.orgnih.gov This selective, irreversible mu-antagonism in the GPI makes β-FNA a valuable tool for distinguishing between mu- and kappa-receptor-mediated effects in this tissue. nih.gov
In the mouse vas deferens, β-FNA also produces an irreversible antagonism of mu-receptor-mediated effects. However, unlike in the GPI, it also blocks delta-opioid receptors in the MVD, indicating a lack of selectivity between mu- and delta-receptors in this preparation. nih.gov The distinct pharmacological activities observed in these two tissue preparations were crucial in the initial characterization of β-FNA as a selective irreversible mu-antagonist and a reversible kappa-agonist. acs.org
| Tissue Preparation | Primary Opioid Receptors | Observed Effect of β-FNA | Reference |
|---|---|---|---|
| Guinea Pig Ileum (GPI) | Mu, Kappa | Reversible kappa-agonist activity followed by irreversible mu-antagonist activity. | acs.orgresearchgate.netnih.gov |
| Mouse Vas Deferens (MVD) | Mu, Delta | Irreversible antagonism of both mu- and delta-opioid receptors. | nih.gov |
Receptor Binding Assays and Functional Assays
Receptor binding and functional assays are essential in vitro tools for quantifying the interaction of β-FNA with opioid receptors.
Receptor Binding Assays: These assays directly measure the ability of a compound to bind to a receptor. Studies using radiolabeled β-FNA ([³H]β-FNA) or competitive binding with other radioligands have confirmed that β-FNA binds with high affinity to opioid receptors. nih.govnih.gov A key finding from these assays is that β-FNA binding has both a reversible and an irreversible component. nih.gov The irreversible binding, which persists even after extensive washing, is highly selective for the mu-opioid receptor. nih.govnih.gov This covalent binding occurs at a specific lysine (B10760008) residue (Lys233) in the MOR. researchgate.net In contrast, the reversible binding component shows selectivity for kappa-opioid receptors. nih.gov These binding characteristics are consistent with the pharmacological profile observed in isolated tissue and in vivo studies. nih.gov
Functional Assays: Functional assays measure the cellular response following receptor binding. Common assays used to study β-FNA include:
cAMP Inhibition Assays: Opioid receptor activation typically leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cyclic AMP (cAMP) levels. In cells expressing the MOR, β-FNA's irreversible antagonism is demonstrated by its ability to reduce the maximum possible inhibition of cAMP production by a MOR agonist. biorxiv.orgresearchgate.net
[³⁵S]GTPγS Binding Assays: This assay measures G-protein activation, an early step in receptor signaling. Treatment with β-FNA reduces the ability of MOR agonists to stimulate [³⁵S]GTPγS binding, providing a quantitative measure of its irreversible antagonism. temple.eduresearchgate.net
β-arrestin Recruitment Assays: This assay measures another aspect of receptor signaling. Interestingly, in β-arrestin recruitment assays, treatment with β-FNA reduces the maximal response (Emax) to an agonist proportionally to the reduction in receptor number, with no change in the agonist's potency (EC₅₀). researchgate.netresearchgate.net
Calcium Mobilization Assays: In cells engineered to link opioid receptor activation to intracellular calcium release, β-FNA can be used to irreversibly inactivate a fraction of the receptors. This allows for the study of "receptor reserve," providing a way to differentiate the intrinsic efficacy of various agonists. acs.orgnih.gov
Together, these binding and functional assays provide a detailed molecular and cellular profile of β-FNA, confirming its mechanism as a selective, irreversible covalent antagonist of the mu-opioid receptor and a reversible kappa agonist. nih.govcapes.gov.br
Beta-Arrestin2 Recruitment Assays
In Vivo Animal Models
In vivo animal models have been crucial for understanding the physiological and behavioral effects of β-FNA, particularly its role in neuroinflammation.
Rodent models of neuroinflammation have provided significant insights into the anti-inflammatory properties of β-FNA. mdpi.com
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a robust inflammatory response in rodents, mimicking aspects of systemic infection and neuroinflammation. nih.gov Studies using this model have consistently shown that β-FNA can attenuate neuroinflammatory processes. oaepublish.commdpi.comnih.gov
Peripherally administered β-FNA has been found to inhibit LPS-induced neuroinflammation and reduce associated sickness behavior in mice. oaepublish.comnih.gov Specifically, β-FNA significantly inhibited the LPS-induced expression of the chemokines CXCL10 and CCL2 in the brain. oaepublish.comnih.gov However, it had minimal to no effect on the plasma levels of these chemokines, suggesting a primary action within the central nervous system. oaepublish.comnih.gov
In rat neuron/glia cultures, β-FNA has been shown to alleviate the production of neurotoxic cytokines stimulated by LPS and interferon-gamma. mdpi.com It also downregulates the activation of microglia, the resident immune cells of the brain. mdpi.com Mechanistically, β-FNA appears to shift microglia from a pro-inflammatory to an anti-inflammatory phenotype. mdpi.com This is evidenced by decreased production of nitric oxide, tumor necrosis factor-α, and interleukin-1β, and an increase in markers of the anti-inflammatory state. mdpi.com
The anti-inflammatory effects of β-FNA in the context of LPS challenge are thought to be mediated through μ-opioid receptor-independent mechanisms, involving the p38 and NF-κB pro-inflammatory cascades. mdpi.com Interestingly, the anti-inflammatory actions of β-FNA can be cell-specific and sex-specific. okstatemedicalproceedings.comresearchgate.net For example, in male mice, β-FNA reduced brain levels of both CCL2 and CXCL10, while this effect was not observed in females. okstatemedicalproceedings.comresearchgate.net
Table 3: Effects of β-Funaltrexamine on LPS-Induced Inflammatory Mediators in Rodents
| Model System | Inflammatory Mediator | Effect of β-FNA | Key Finding |
|---|---|---|---|
| Male C57BL/6J Mice (Brain) | CXCL10 | Inhibition | Attenuates LPS-induced neuroinflammation. oaepublish.comnih.gov |
| Male C57BL/6J Mice (Brain) | CCL2 | Inhibition | Attenuates LPS-induced neuroinflammation. oaepublish.comnih.gov |
| Male C57BL/6J Mice (Plasma) | CXCL10, CCL2 | No significant effect | Suggests a central anti-inflammatory action. oaepublish.comnih.gov |
| Rat Neuron/Glia Cultures | Nitric Oxide, TNF-α, IL-1β | Decrease | Shifts microglia to an anti-inflammatory phenotype. mdpi.com |
| BV2 Murine Microglial Cells | CCL2 | Inhibition | Demonstrates cell-specific anti-inflammatory effects. okstatemedicalproceedings.com |
Assessment of Neuroinflammation Markers (e.g., NO, TNF-α, IL-1β, PGE2)
Models of Behavioral Modulation
Beta-funaltrexamine has been utilized in various preclinical models to investigate its influence on behavior, particularly in the context of substance abuse and inflammation-induced behavioral changes.
The role of the endogenous opioid system in the reinforcing effects of drugs like cocaine has been a subject of extensive research. Studies using β-FNA have helped to elucidate the specific contribution of mu-opioid receptors in this process. nih.govresearchgate.net When β-FNA was microinjected into the ventral tegmental area (VTA) or the nucleus accumbens (NAcc), key regions of the brain's reward circuitry, it did not affect cocaine self-administration under a fixed-ratio (FR) schedule of reinforcement. nih.govresearchgate.net However, the blockade of mu-opioid receptors in these same brain regions did attenuate responding for cocaine when a more demanding progressive-ratio (PR) schedule was used. nih.govresearchgate.net This suggests that the endogenous opioid system, via mu-opioid receptors within the mesolimbic dopamine (B1211576) system, modulates the motivational aspect of cocaine reinforcement, and this modulation is dependent on the behavioral demands of the task. nih.govresearchgate.net Administration of β-FNA into the dorsal striatum had no effect under either schedule. nih.govresearchgate.net
This compound has been shown to mitigate sickness behavior induced by inflammatory challenges. In mice treated with lipopolysaccharide (LPS), a bacterial component that induces a strong inflammatory response, β-FNA prevented the reduction in movement and other signs of sickness behavior. oaepublish.comnih.gov This effect is consistent with its anti-inflammatory properties in the brain. oaepublish.comnih.gov
In the context of conditioned place preference (CPP), a paradigm used to assess the rewarding or aversive properties of substances, the role of opioid receptors is complex. While not directly detailing β-FNA's effects on CPP in the provided context, it's noted that selective mu-opioid receptor antagonists can attenuate psychostimulant-induced CPP, suggesting a potential role for compounds like β-FNA in modulating drug reward. frontiersin.org
Emerging research indicates that the effects of β-FNA can be sex-dependent. In a preclinical model of LPS-induced inflammation, there were differences in how male and female mice responded to β-FNA treatment in terms of inflammation in various brain regions and peripheral tissues. researchgate.net For instance, β-FNA was found to be more effective in reducing LPS-induced anxiety-like behavior in female mice. researchgate.net Furthermore, acute treatment with β-FNA has shown sex-specific effects in reducing brain levels of certain chemokines in male, but not female, mice 24 hours after an LPS challenge. okstatemedicalproceedings.com These findings underscore the importance of considering sex as a biological variable in preclinical research involving β-FNA.
Table 2: Summary of this compound's Effects in Behavioral Models
| Behavioral Model | Key Findings | Animal Model |
|---|---|---|
| Cocaine Self-Administration | Attenuated responding under a progressive-ratio schedule when microinjected into the VTA or NAcc. No effect under a fixed-ratio schedule. | Rats |
| Sickness Behavior | Prevented LPS-induced reduction in distance moved. | Mice (male) |
| Anxiety-like Behavior | Reduced LPS-induced anxiety-like behavior, with a more pronounced effect in females. | Mice (male and female) |
Preclinical Behavioral Assessments (e.g., sickness behavior, conditioned place preference in mice)
Pharmacological Characterization in Whole Animals (e.g., Antinociception Profiles)
This compound (β-FNA) has been extensively studied in whole animal models to characterize its pharmacological effects, particularly its profile in antinociception (pain relief). These studies have revealed a complex dual action of β-FNA, demonstrating both short-lived agonist (activating) effects and long-lasting antagonist (blocking) effects on opioid receptors. nih.gov
In vivo studies have shown that β-FNA possesses antinociceptive properties that are of a short duration. nih.gov This analgesic effect is thought to be mediated primarily through its interaction with kappa-opioid receptors. nih.gov In contrast, the antagonist actions of β-FNA are notably prolonged and are selective for mu-opioid receptor interactions. nih.gov This selective and long-lasting antagonism of mu-opioid receptor-mediated effects makes β-FNA a valuable tool in opioid receptor research. nih.gov
The antagonistic effects of β-FNA have been demonstrated in various antinociceptive tests. For instance, when administered to rats 24 hours before testing, β-FNA produced a dose-dependent antagonism of the antinociceptive effects of morphine in the paw pressure, hotplate, and tail-flick tests. nih.gov The antagonism of morphine's effects was stable for up to 48 hours after β-FNA administration and diminished over 5 to 8 days. nih.gov
Furthermore, in the rat paw pressure test, β-FNA has been shown to antagonize the effects of several opioid agonists, including fentanyl, buprenorphine, tifluadom, ethylketocyclazocine, and proxorphan. nih.govnih.gov However, it did not affect the antinociceptive action of the highly selective kappa-opioid receptor agonist U-50,488. nih.govnih.gov This highlights the selectivity of β-FNA's antagonist activity towards mu-opioid receptors in vivo.
Interestingly, some studies have shown that while β-FNA antagonizes the antinociceptive effects of the mu-opioid agonist morphine, it does not block the antinociception induced by the mixed opioid partial agonist PPL-101. frontiersin.org In fact, at lower doses, β-FNA was found to potentiate the antinociceptive effect of PPL-101. frontiersin.org
The table below summarizes the antagonistic effects of this compound on various opioid agonists in different antinociception tests.
| Agonist | Test | Species | β-FNA Effect |
| Morphine | Paw Pressure, Hotplate, Tail-Flick | Rat | Antagonism nih.gov |
| Fentanyl | Paw Pressure | Rat | Antagonism nih.govnih.gov |
| Buprenorphine | Paw Pressure | Rat | Antagonism nih.govnih.gov |
| Tifluadom | Paw Pressure | Rat | Antagonism nih.govnih.gov |
| Ethylketocyclazocine | Paw Pressure | Rat | Antagonism nih.govnih.gov |
| Proxorphan | Paw Pressure | Rat | Antagonism nih.gov |
| U-50,488 | Paw Pressure | Rat | No Effect nih.govnih.gov |
| PPL-101 | Tail Flick | Mouse | No Attenuation / Potentiation frontiersin.org |
| DAMGO | Tail-Flick | Mouse | Antagonism nih.govresearchgate.net |
| Endomorphin-1 | Paw-withdrawal | Mouse | Antagonism researchgate.net |
| Endomorphin-2 | Paw-withdrawal | Mouse | Antagonism researchgate.net |
| Oxycodone | Hot Plate | Rat | Antagonism kuma-ma.comcapes.gov.br |
Intracerebroventricular Administration Studies
Intracerebroventricular (i.c.v.) administration of this compound (β-FNA) has been a key experimental paradigm to investigate its effects directly within the central nervous system. These studies have provided significant insights into its receptor selectivity and its impact on various opioid-mediated behaviors and neuronal functions.
When administered i.c.v., β-FNA has been shown to be a potent and long-lasting antagonist at central opioid receptors. nih.gov Studies in anesthetized rats demonstrated that i.c.v. injection of β-FNA produced a prolonged antagonism of the effects of both the mu-agonist [D-Ala2, MePhe4, Gly(ol)5]enkephalin (DAMGO) and the delta-agonist [D-Pen2, D-Pen5]enkephalin (DPDPE) on reflex bladder contractions. nih.gov Full recovery from these antagonistic effects was only observed 24-32 hours after administration. nih.gov
Research has also shown that i.c.v. administration of β-FNA can reduce the density of mu-opioid receptors in the brain by 40-50%, with this effect being relatively consistent across different brain regions. nih.gov This reduction in mu-opioid receptors is associated with a significant decrease in G protein activation by the mu-opioid agonist DAMGO in areas of the brain crucial for the antinociceptive and reinforcing effects of mu-opioid agonists, such as the medial thalamus, central gray, and nucleus accumbens. nih.gov
Furthermore, i.c.v. administration of β-FNA has been utilized to elucidate the role of specific opioid receptors in various physiological and behavioral processes. For example, i.c.v. injection of β-FNA was used to demonstrate that the antinociceptive effects of certain dermorphin (B549996) analogues are mediated through mu-opioid receptors. researchgate.net Similarly, studies have shown that i.c.v. administration of β-FNA can block the antinociceptive effects of mu-agonists like DAMGO and morphine in the tail-flick test in mice. nih.gov
Interestingly, while i.c.v. injections of β-FNA into the lateral ventricles did not impair spatial learning in rats, direct injections into the CA3 region of the hippocampus did cause a significant impairment in the acquisition of spatial learning. jneurosci.org This suggests a specific role for mu-opioid receptors in the CA3 region in spatial memory processes. jneurosci.org
The table below summarizes key findings from intracerebroventricular administration studies of this compound.
| Agonist(s) / Process Studied | Species | Key Finding |
| DAMGO, DPDPE | Rat | Long-lasting antagonism of mu- and delta-opioid receptor activity. nih.gov |
| DAMGO | Rat | Reduced mu-opioid receptor density and G protein activation in various brain regions. nih.gov |
| DAMGO, Morphine | Mouse | Reduced analgesic potency of mu-agonists. nih.gov |
| TAPA, DAMGO | Mouse | Antagonized the antinociceptive effects. researchgate.net |
| Spatial Learning | Rat | Impaired spatial learning when injected into the hippocampal CA3 region, but not the lateral ventricles. jneurosci.org |
| Endomorphin 1 | Mouse | Inhibited conditioned place preference. caymanchem.com |
| Oxycodone, Morphine, Bremazocine | Rat | Attenuated antinociceptive effects, indicating non-selective antagonism in this context. capes.gov.br |
Structure Activity Relationships Sar and Rational Ligand Design
Identification of Key Structural Features for MOR Irreversible Antagonism
The irreversible antagonism of β-FNA at the MOR is a result of a covalent bond formation between the electrophilic fumaramate methyl ester group at the 6-position of the naltrexone (B1662487) scaffold and a nucleophilic residue within the receptor. wikipedia.orgresearchgate.net This interaction occurs in a two-step process: initial reversible binding followed by the formation of a stable covalent linkage. nih.gov
Key structural features essential for this irreversible antagonism include:
The Naltrexone Scaffold: This provides the foundational structure for binding to the opioid receptor.
The Fumaramate Methyl Ester Moiety: This electrophilic group, attached to the 6-position, acts as the "warhead" that covalently bonds with the receptor. wikipedia.org
The Cyclopropylmethyl Group on the Nitrogen Atom: This substituent is crucial for its antagonist properties at the MOR.
Research has identified the specific amino acid residue within the MOR that forms this covalent bond. Studies using site-directed mutagenesis and the crystal structure of the MOR in complex with β-FNA have confirmed that Lysine (B10760008) 233 (Lys233) in transmembrane helix 5 is the site of covalent attachment. nih.govresearchgate.netnih.gov The β-carbon of the double bond in the fumarate (B1241708) group of β-FNA forms a covalent bond with the ε-amino group of Lys233. nih.gov
Interestingly, while Lys233 is the site of covalent modification, other residues play a critical role in correctly positioning β-FNA for this reaction to occur, thus conferring its selectivity for the MOR. nih.govnih.gov One such residue is Lysine 303 (K303) in the MOP receptor. The ε-amino group of K303 is thought to interact with the carbonyl group of the acetate (B1210297) moiety of β-FNA, facilitating the covalent bond formation with Lys233. nih.gov Mutation of this residue significantly reduces the covalent binding of β-FNA. nih.gov
Comparative SAR with Naltrexone and Other Opioid Receptor Ligands
Beta-funaltrexamine is a derivative of naltrexone, a non-selective, reversible opioid receptor antagonist. nih.govontosight.ai The primary structural difference is the addition of the fumaramate methyl ester group at the 6-position in β-FNA. wikipedia.org This modification is solely responsible for its irreversible binding characteristic.
| Compound | Receptor Selectivity | Mechanism of Action | Key Structural Difference from Naltrexone |
| Naltrexone | Non-selective antagonist | Reversible | - |
| This compound (β-FNA) | Irreversible MOR antagonist, reversible KOR agonist | Irreversible (MOR), Reversible (KOR) | Fumaramate methyl ester at 6-position |
| Naltrindole (B39905) (NTI) | Selective δ-opioid receptor (DOR) antagonist | Reversible | Indole ring fused at the 6,7-position |
| Nor-binaltorphimine (nor-BNI) | Selective κ-opioid receptor (KOR) antagonist | Reversible | Dimer of naltrexone-like structures |
This table compares the receptor selectivity, mechanism of action, and key structural differences of β-FNA with its parent compound, naltrexone, and other selective opioid antagonists.
The comparison with other naltrexone-derived selective antagonists, such as naltrindole (a DOR antagonist) and nor-binaltorphimine (a KOR antagonist), highlights how modifications at the 6-position of the morphinan (B1239233) scaffold can dramatically alter receptor selectivity and mechanism of action. nih.govannualreviews.org
Design Principles for Selective Opioid Receptor Probes
The development of β-FNA and other selective opioid ligands has been guided by the "message-address" concept. annualreviews.org In this model, the core structure of the ligand (the "message") is responsible for the primary interaction and signal transduction, while specific modifications (the "address") provide the necessary interactions for receptor selectivity. annualreviews.org
For β-FNA, the naltrexone core serves as the message, providing the initial binding affinity for opioid receptors. The fumaramate methyl ester at the 6-position, along with its specific orientation, acts as the address, directing the irreversible interaction preferentially towards the MOR. The discovery that residues other than the covalent attachment site, such as K303 in the MOR, are crucial for this selectivity provides a more refined understanding for designing future probes. nih.gov
The design of selective irreversible antagonists involves attaching a reactive electrophilic group (a "warhead") to a ligand scaffold with known receptor affinity. The length and chemical nature of the "arm" connecting the warhead to the scaffold are critical for positioning the electrophile correctly to react with a specific nucleophilic residue on the target receptor. nih.gov This principle has been explored by synthesizing analogues of β-FNA with different length "arms" to achieve selective and irreversible blockade of different opioid receptor types. nih.gov
Influence of Side Chain Modifications on Receptor Affinity and Selectivity
Modifications to the side chains of β-FNA can significantly impact its receptor affinity and selectivity.
N-Methyl Substitution: The synthesis of N-methyl analogues of β-FNA resulted in compounds that are potent, reversible opioid agonists with no irreversible antagonist activity. nih.gov This suggests that the N-methyl substitution negatively affects both the initial recognition and the subsequent covalent bonding steps necessary for irreversible antagonism. nih.gov
Modifications to the Fumaramate Moiety: The electrophilicity of the fumaramate group is critical. Analogues with different electrophilic moieties have been synthesized to probe the requirements for irreversible binding. nih.gov
6-Position Substituent: The nature of the substituent at the 6-position is a major determinant of selectivity among the opioid receptor types. While the fumaramate in β-FNA confers MOR irreversible antagonism, different substituents at this position in the naltrexone scaffold lead to selective antagonists for DOR (naltrindole) and KOR (nor-binaltorphimine). nih.gov
The following table summarizes the effects of key side-chain modifications on the activity of β-FNA:
| Modification | Resulting Compound | Effect on Activity |
| None | This compound (β-FNA) | Irreversible MOR antagonist, reversible KOR agonist |
| N-Methylation of the fumaramate nitrogen | N-methyl-β-funaltrexamine | Potent, reversible opioid agonist; loss of irreversible antagonism |
| Removal of the fumaramate group | Naltrexone | Non-selective, reversible opioid antagonist |
This interactive table details how specific modifications to the β-FNA structure alter its pharmacological profile.
These findings underscore the delicate balance of structural features that govern the unique pharmacological properties of β-FNA and provide a roadmap for the rational design of new opioid receptor ligands with tailored activities.
Advanced Methodologies and Research Applications of Beta Funaltrexamine
Application in X-ray Crystallography for Opioid Receptor Structure Elucidation
The irreversible nature of β-FNA's binding to the MOR has been instrumental in the elucidation of the receptor's three-dimensional structure through X-ray crystallography. As an alkylating agent, β-FNA forms a covalent bond with the Lys233 residue within the MOR binding pocket, effectively locking the receptor in an inactive conformation. oaepublish.comnih.govmdpi.com This stable complex is crucial for the formation of high-quality crystals necessary for X-ray diffraction studies.
In 2012, the first crystal structure of the mouse µ-opioid receptor was determined in a complex with β-FNA. nih.gov This landmark achievement provided unprecedented high-resolution insights into the architecture of an opioid receptor. The structure revealed that the morphinan (B1239233) ligand binds deep within a large, solvent-exposed pocket. nih.gov This structural information has been foundational for subsequent structure-based drug design efforts aimed at developing novel analgesics with improved side-effect profiles.
The crystal structure of the MOR bound to β-FNA has served as a critical template for computational modeling and virtual screening studies. mdpi.comacs.org By understanding the precise interactions between β-FNA and the receptor, researchers can design new molecules with desired binding affinities and functional activities. For example, a receptor-based pharmacophore model was developed based on the X-ray structure of the MOR bound to β-FNA to identify novel peptide-based MOR inhibitors. mdpi.com
Table 1: Key Crystallographic and Structural Insights from β-FNA-MOR Complex
| Feature | Description | Reference |
|---|---|---|
| Covalent Binding Site | Lysine (B10760008) 233 (Lys233) in the MOR binding pocket. | oaepublish.comnih.govmdpi.com |
| Receptor Conformation | Inactive state. | mdpi.commdpi.com |
| Ligand Binding Pocket | Large and solvent-exposed. | nih.gov |
| Significance | First high-resolution crystal structure of the µ-opioid receptor. | nih.govwikipedia.org |
| Application | Template for structure-based drug design and virtual screening. | mdpi.comacs.org |
Use as a Tool for Receptor Depletion Studies
The ability of β-FNA to irreversibly block MORs makes it an excellent tool for receptor depletion studies, allowing researchers to investigate the functional consequences of reducing the number of available receptors. researchgate.net By treating cells or tissues with β-FNA, a specific population of MORs can be inactivated, and the subsequent effects on signaling pathways and physiological responses can be examined.
For instance, β-FNA has been used to study the concept of "receptor reserve" or "spare receptors." Studies have shown that even after a significant portion of MORs are inactivated by β-FNA, certain opioid agonists can still produce a maximal response, indicating the presence of spare receptors for those agonists. nih.gov This has important implications for understanding the efficacy of different opioid drugs.
Receptor depletion studies with β-FNA have also been crucial in delineating the roles of different opioid receptor subtypes in various physiological processes. By selectively and irreversibly blocking MORs, researchers can isolate and study the functions of delta and kappa opioid receptors.
Table 2: Applications of β-FNA in Receptor Depletion Studies
| Research Area | Key Findings | Reference |
|---|---|---|
| Receptor Reserve | Demonstrated the existence of spare MORs for certain agonists. | nih.gov |
| Opioid Receptor Function | Helped to differentiate the roles of MOR, DOR, and KOR. | wikipedia.org |
| Signal Transduction | Used to investigate the relationship between receptor number and signaling output. | researchgate.netplos.org |
| Behavioral Pharmacology | Examined the effects of MOR depletion on opioid-mediated behaviors. | nih.gov |
Integration with Molecular Biology Techniques
β-FNA has been widely integrated with various molecular biology techniques to probe the intricate details of opioid receptor signaling and regulation. These techniques include gene expression analysis and Western blotting for signaling proteins.
Gene Expression Analysis:
Studies have utilized β-FNA to investigate how MOR activation or blockade influences the expression of various genes. For example, research has shown that β-FNA can inhibit the expression of inducible nitric oxide synthase (iNOS) and certain pro-inflammatory chemokines in astroglial cells. core.ac.ukfrontiersin.org This suggests a role for MORs in modulating neuroinflammatory processes. In some cases, these effects of β-FNA appear to be independent of its action on the MOR, pointing to novel anti-inflammatory actions of the compound. oaepublish.com
In studies on the regulation of diazepam binding inhibitor (DBI) expression, continuous exposure to the MOR agonist DAMGO significantly increased DBI mRNA levels. nih.gov This effect was completely abolished by β-FNA, demonstrating that the upregulation of DBI is mediated through MORs. nih.gov
Western Blotting for Signaling Proteins:
Western blotting is a powerful technique to detect and quantify specific proteins. In the context of opioid research, it is often used to measure changes in the levels or phosphorylation status of key signaling proteins downstream of receptor activation. β-FNA has been instrumental in these studies to confirm the involvement of MORs.
For example, β-FNA has been shown to inhibit the phosphorylation of the p38 MAP kinase and the activation of NF-κB subunits (p50 and p65) in astrocytes, suggesting that it can modulate inflammatory signaling pathways. nih.gov Furthermore, β-FNA was found to inhibit the expression of A20, a protein that negatively regulates NF-κB signaling. nih.gov
In other studies, Western blot analysis has been used in conjunction with β-FNA to examine the effects of MOR activation on the expression of other proteins and receptors. For instance, morphine-induced downregulation of chemokine gene expression and upregulation of their receptors in astroglial cells were reversed by β-FNA. aai.org
Table 3: Integration of β-FNA with Molecular Biology Techniques
| Technique | Application with β-FNA | Key Findings | Reference |
|---|---|---|---|
| Gene Expression Analysis (RT-PCR) | Investigating the role of MORs in regulating gene expression. | β-FNA inhibits iNOS and chemokine expression; blocks morphine-induced changes in DBI mRNA. | core.ac.ukfrontiersin.orgnih.govaai.org |
| Western Blotting | Examining the effects of MOR blockade on signaling protein levels and phosphorylation. | β-FNA inhibits p38 MAPK phosphorylation, NF-κB activation, and A20 expression. | nih.gov |
Microscopic and Imaging Techniques for Cellular Localization and Activity
Microscopic and imaging techniques have provided valuable insights into the cellular and subcellular localization of opioid receptors and their trafficking dynamics upon ligand binding. While the covalent nature of β-FNA binding makes it less suitable for live-cell imaging of receptor trafficking compared to fluorescently labeled reversible ligands, it has been used in autoradiography and immunocytochemistry to map the distribution of MORs.
Autoradiography:
Autoradiography using radiolabeled ligands has been a classical method to visualize the distribution of receptors in tissue sections. Studies using radiolabeled β-FNA or examining the displacement of other radioligands by β-FNA have helped to map the anatomical distribution of MORs in the brain. nih.govosti.gov These studies have revealed that the proportion of MORs sensitive to β-FNA varies across different brain regions, providing anatomical evidence for the existence of different subtypes or states of MORs. nih.govosti.gov
Immunocytochemistry and Fluorescent Labeling:
While not a fluorescent molecule itself, the structural information derived from the β-FNA-bound MOR has guided the design of fluorescent probes for opioid receptors. nih.gov For example, the design of a fluorescent naltrexamine-based probe was informed by the crystal structure of the MOR with β-FNA, purposely avoiding the covalent attachment site to allow for the study of receptor dynamics. nih.gov
In studies using double knock-in mice expressing fluorescently tagged mu and delta opioid receptors, β-FNA was used as a selective antagonist to dissect the contribution of each receptor to the observed signaling and trafficking events. mdpi.com For instance, pretreatment with β-FNA blocked the co-internalization of mu and delta opioid receptors induced by certain ligands, demonstrating that the active conformation of the MOR is required for this process. mdpi.com
Table 4: Application of β-FNA in Microscopic and Imaging Studies
| Technique | Application with β-FNA | Key Findings | Reference |
|---|---|---|---|
| Autoradiography | Mapping the distribution of β-FNA-sensitive MORs in the brain. | Revealed regional differences in the proportion of β-FNA-sensitive MORs. | nih.govosti.gov |
| Immunocytochemistry/Fluorescence Microscopy | As a selective antagonist to dissect the role of MORs in cellular processes. | Pretreatment with β-FNA blocked ligand-induced co-internalization of mu and delta opioid receptors. | mdpi.com |
| Probe Design | The structure of the β-FNA-MOR complex has guided the design of fluorescent opioid receptor probes. | Enabled the development of new tools for visualizing opioid receptors in living neurons. | nih.gov |
Future Directions and Emerging Research Avenues
Further Elucidation of Non-Opioid Receptor Mediated Mechanisms
A significant body of evidence points to β-FNA's ability to modulate inflammatory pathways through mechanisms independent of classical opioid receptors. nih.govnih.gov This has spurred research into identifying the precise molecular targets and signaling cascades involved.
Identification of Specific Non-Opioid Targets
The anti-inflammatory effects of β-FNA are thought to stem from its alkylating properties, which could lead to the covalent modification of proteins within inflammatory signaling pathways. nih.govresearchgate.net Research suggests that β-FNA can interfere with the NF-κB/MAPK signaling pathway. nih.gov Specifically, β-FNA has been shown to inhibit the phosphorylation of NF-κB p65, a key step in its activation. oaepublish.com It also dose-dependently inhibits TNFα-induced CXCL10 expression. nih.gov Furthermore, studies have demonstrated that β-FNA can suppress neuroinflammation by shifting microglia from a pro-inflammatory to an anti-inflammatory phenotype. nih.govmdpi.com This is evidenced by a decrease in pro-inflammatory markers and an increase in anti-inflammatory markers. nih.govmdpi.com The compound has also been found to prevent lipopolysaccharide (LPS)-induced neuroinflammation in mice. mdpi.commdpi.com
The observation that the non-selective opioid receptor antagonist naltrexone (B1662487) does not block the anti-inflammatory actions of β-FNA further supports a non-opioid receptor-mediated mechanism. nih.gov In fact, in some experimental settings, naltrexone has been observed to potentiate the inhibitory effects of β-FNA on chemokine expression. nih.gov Future research will likely focus on identifying the specific proteins that β-FNA covalently modifies to exert these anti-inflammatory effects, potentially through proteomic approaches.
Development of Next-Generation Beta-Funaltrexamine Analogues with Enhanced Selectivity or Novel Actions
The dual activity of β-FNA as an irreversible μ-opioid receptor (MOR) antagonist and a reversible kappa-opioid receptor (KOR) agonist has limited its clinical and experimental utility. wikipedia.org This has driven the development of new analogues with improved selectivity and novel pharmacological profiles. wikipedia.orgresearchgate.net The goal is to create compounds that retain the beneficial non-opioid effects of β-FNA while minimizing or eliminating its opioid receptor activity, or to develop analogues with more specific actions at opioid receptor subtypes. nih.gov
One area of focus is the development of functionally irreversible MOR antagonists with no significant agonist actions at other opioid receptors. wikipedia.org For example, methocinnamox (B1462759) has been developed as a more selective alternative to β-FNA. wikipedia.org Another strategy involves synthesizing analogues by modifying the structure of β-FNA to enhance its anti-inflammatory properties while reducing its opioid receptor affinity. researchgate.net The identification of new chemical entities with these improved profiles holds promise for developing novel therapeutics for neuroinflammatory disorders. researchgate.net
Investigation of this compound's Role in Receptor Heteromerization Studies
G protein-coupled receptors (GPCRs), including opioid receptors, can form dimers or higher-order oligomers, a process known as heteromerization. researchgate.netnih.gov These receptor complexes can exhibit pharmacological properties distinct from their individual components. nih.gov The irreversible nature of β-FNA's binding to the μ-opioid receptor makes it a valuable tool for studying the functional consequences of receptor heteromerization.
For instance, β-FNA has been used to investigate the interactions between μ- and delta-opioid receptors. mdpi.com Studies have shown that pretreatment with β-FNA can prevent the cellular redistribution of the μ-opioid receptor without affecting the internalization of the delta-opioid receptor, suggesting that an active conformation of the μ-opioid receptor is necessary for co-internalization of the two receptors. mdpi.com This provides evidence for the existence of functional μ-delta heteromers. mdpi.com Future research could leverage β-FNA to explore the role of other opioid receptor heteromers and to understand how these complexes modulate signaling and trafficking. nih.govpnas.org
Exploring Differential Cell Type Responses in Complex Biological Systems
The effects of β-FNA can vary significantly between different cell types, highlighting the complexity of its biological actions. oaepublish.com Research has shown that β-FNA differentially affects inflammatory cytokine and chemokine expression in human astrocytes and microglia. oaepublish.com For example, while β-FNA inhibits IL-1β-induced CXCL10 production in normal human astrocytes, C20 human microglial cells appear to be insensitive to its acute anti-inflammatory actions. oaepublish.com This suggests cell type-specific differences in the sensitivity to β-FNA. oaepublish.com
Computational Modeling and Molecular Dynamics Studies Based on this compound-Receptor Interactions
The availability of the crystal structure of the μ-opioid receptor covalently bound to β-FNA has been a landmark achievement, providing a detailed template for computational studies. plos.orgmdpi.commdpi.comdolor.org.co Molecular dynamics (MD) simulations and molecular docking studies based on this structure have provided valuable insights into the binding of β-FNA and other ligands to the opioid receptors. plos.orgchemicalpapers.comfrontiersin.org
These computational approaches have been used to:
Investigate the conformational changes in the receptor upon ligand binding. plos.org
Identify key amino acid residues involved in ligand recognition and binding selectivity. chemicalpapers.comnih.gov
Elucidate the structural basis for the irreversible antagonism of β-FNA at the μ-opioid receptor. chemicalpapers.comnih.gov
Guide the design of novel opioid receptor ligands with desired pharmacological properties. researchgate.net
For example, MD simulations have revealed that the binding of agonists induces a shift in transmembrane helix 6 relative to transmembrane helix 3, a key event in receptor activation, which is not observed with the antagonist β-FNA. plos.org Computational studies have also highlighted the importance of specific residues, such as Lys303 in the μ-opioid receptor, in conferring selectivity for the covalent binding of β-FNA. nih.gov Future computational work will likely focus on refining these models, exploring the dynamics of receptor heteromers, and predicting the activity of novel β-FNA analogues.
Q & A
Q. What is the mechanistic role of beta-Funaltrexamine as a mu-opioid receptor antagonist in experimental models?
this compound (β-FNA) selectively antagonizes mu-opioid receptors via covalent binding, irreversibly blocking receptor activity. This mechanism is validated in electrophysiological assays and behavioral studies, where β-FNA’s suppression of opioid-mediated responses persists post-washout . For example, in vocal pattern generation studies in fish, β-FNA (1–10 mM) inhibited estradiol-induced vocalization by blocking central mu-opioid networks, confirming its receptor specificity .
Q. What are standardized protocols for administering this compound in vivo?
Common protocols involve intracerebroventricular (ICV) or intrathecal microinjection at doses ranging from 1–25 mM, depending on the model. In fish studies, β-FNA was delivered via picospritzer, with effects monitored over 30-minute intervals to assess acute vs. sustained antagonism . Ensure dose consistency with molarity calculations and pre-test solubility in saline or DMSO (≤0.1% v/v) to avoid solvent toxicity .
Q. Which analytical techniques are used to validate this compound’s receptor binding?
Radioligand displacement assays (e.g., [³H]-β-FNA binding in brain membranes) and SDS-PAGE are standard. For example, β-FNA’s irreversible binding contrasts with reversible ligands like clocinnamox, confirmed via trichloroacetic acid precipitation and autoradiography . Computational docking studies (e.g., with mu-opioid receptor structures) further map binding residues like T120 and Y130 .
Advanced Research Questions
Q. How do dose-dependent contradictions in this compound’s efficacy arise across studies?
β-FNA exhibits non-linear dose-response relationships due to partial receptor inactivation at lower doses (e.g., 1 mM in fish blocked estradiol effects for 30 minutes, while 10 mM lost efficacy after 15 minutes). This suggests receptor saturation thresholds or off-target effects at higher concentrations. Always include saline/vehicle controls and time-course analyses to disentangle dose artifacts .
Q. What experimental designs resolve this compound’s interactions with non-opioid systems (e.g., estradiol signaling)?
Co-administration studies with estrogen receptor modulators (e.g., ICV E2 + β-FNA) reveal crosstalk between opioid and steroid pathways. In fish, β-FNA suppressed estradiol’s rapid vocalization effects, suggesting mu-opioid networks mediate non-genomic steroid actions. Use factorial designs (antagonist × agonist) and ANOVA with post hoc Tukey tests to isolate interaction effects .
Q. How does this compound’s binding reversibility compare to other antagonists in receptor studies?
Unlike pseudoirreversible ligands (e.g., clocinnamox), β-FNA binding is >90% irreversible, confirmed by washout-resistant inhibition in mouse vas deferens assays . However, computational studies highlight that mutations (e.g., K305G in mu-opioid receptors) may alter β-FNA’s binding kinetics, requiring mutagenesis-coupled electrophysiology to validate .
Q. What methodologies assess this compound’s long-term vs. acute effects in neural circuits?
Chronic implantation of osmotic pumps (delivering β-FNA over days) paired with longitudinal electrophysiology (e.g., fictive vocalization recordings in fish) quantifies sustained receptor blockade. Acute studies use single-bolus ICV injections with time-locked data collection (0–60 min post-administration) .
Q. How can researchers reconcile this compound’s subtype specificity with kappa/delta-opioid cross-reactivity?
While β-FNA is mu-selective at ≤10 mM, higher doses (25 mM) may inhibit delta receptors. Employ selective agonists/antagonists (e.g., nor-BNI for kappa) in tandem to isolate mu-specific effects. Radioligand competition assays with subtype-specific tracers (e.g., [³H]-DAMGO for mu) further clarify cross-reactivity .
Methodological Frameworks
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients, accounting for β-FNA’s irreversible nature .
- Ethical & Feasibility Checks : Apply the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to ensure experimental designs address gaps in opioid-steroid interaction research .
- Data Contradiction Management : Pre-register hypotheses and use sensitivity analyses (e.g., varying antagonist pre-treatment times) to address variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
